molecular formula C17H16F3NO5 B6311601 2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene CAS No. 1858250-14-2

2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene

Cat. No. B6311601
CAS RN: 1858250-14-2
M. Wt: 371.31 g/mol
InChI Key: CSKUMZBOMVKFJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene, also known as 2-DHBTFNB, is an organic compound that has been widely used in scientific research and laboratory experiments. It is a nitrobenzene derivative with a trifluoromethyl group attached to the five-position of the benzene ring. This compound has gained attention due to its potential applications in the fields of medicine, biochemistry, and pharmaceuticals.

Scientific Research Applications

2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene has been studied for its potential applications in the fields of medicine, biochemistry, and pharmaceuticals. In medicine, this compound has been used as an inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. It has also been studied for its potential anti-inflammatory and anti-cancer properties. In biochemistry, it has been used as a substrate for the synthesis of peptides and proteins, as well as a reagent in the synthesis of other organic compounds. In pharmaceuticals, it has been used as a drug delivery system, as well as a stabilizer for drug formulations.

Mechanism of Action

The mechanism of action of 2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene is not fully understood. However, it is believed to act as an inhibitor of monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters. It is believed that the compound binds to the active site of the enzyme, preventing it from catalyzing the oxidation of monoamines. This can lead to an increase in the levels of monoamines in the brain, which can have beneficial effects on mood and behavior.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. In animal studies, it has been shown to increase the levels of monoamines in the brain, which can have beneficial effects on mood and behavior. It has also been studied for its potential anti-inflammatory and anti-cancer properties. In addition, it has been studied for its potential use as a drug delivery system, as well as a stabilizer for drug formulations.

Advantages and Limitations for Lab Experiments

2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its properties can be easily manipulated through the use of different reaction conditions and reagents. Additionally, it is relatively stable, and can be stored for long periods of time without significant degradation. However, it does have some limitations. It is not soluble in water, and so must be dissolved in an organic solvent for use in experiments. Additionally, it is not as widely studied as other compounds, so its effects and applications are not yet fully understood.

Future Directions

2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene has potential applications in the fields of medicine, biochemistry, and pharmaceuticals. In the future, it could be used as an inhibitor of monoamine oxidase (MAO) to increase the levels of monoamines in the brain, which could have beneficial effects on mood and behavior. Additionally, it could be studied for its potential anti-inflammatory and anti-cancer properties. It could also be used as a drug delivery system, as well as a stabilizer for drug formulations. Finally, it could be further studied to gain a better understanding of its effects and applications.

Synthesis Methods

2-(2,2-Dihydroxybutyl)-3-phenoxy-5-(trifluoromethyl)nitrobenzene can be synthesized through a multi-step process that involves the reaction of 2,2-dihydroxybutyl bromide with 3-phenoxybenzaldehyde in the presence of a base, followed by the addition of trifluoromethyl nitrobenzene. The reaction proceeds through a series of steps, which includes the formation of an aryl bromide intermediate, followed by the addition of trifluoromethyl nitrobenzene. The final product is then purified by recrystallization.

properties

IUPAC Name

1-[2-nitro-6-phenoxy-4-(trifluoromethyl)phenyl]butane-2,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3NO5/c1-2-16(22,23)10-13-14(21(24)25)8-11(17(18,19)20)9-15(13)26-12-6-4-3-5-7-12/h3-9,22-23H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKUMZBOMVKFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=C(C=C(C=C1OC2=CC=CC=C2)C(F)(F)F)[N+](=O)[O-])(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301171843
Record name 2,2-Butanediol, 1-[2-nitro-6-phenoxy-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1858250-14-2
Record name 2,2-Butanediol, 1-[2-nitro-6-phenoxy-4-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1858250-14-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Butanediol, 1-[2-nitro-6-phenoxy-4-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301171843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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